BENGHE Methodological & Application

Check Availability & Pricing

Application Notes and Protocols for Cerium-140
In Single-Cell Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Cerium-140

Cat. No.: B079874

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cerium-140 in Mass Cytometry

Mass cytometry, or CyTOF® (Cytometry by Time-of-Flight), is a powerful single-cell analysis
technology that utilizes antibodies labeled with stable heavy metal isotopes to enable highly
multiplexed proteomics studies.[1] This technique overcomes the spectral overlap limitations of
traditional fluorescence-based flow cytometry, allowing for the simultaneous measurement of
over 50 parameters at the single-cell level.[2]

The choice of metal isotope is critical for successful panel design in mass cytometry.
Lanthanide isotopes are frequently used due to their chemical properties and the availability of
a wide range of masses. Cerium-140 (14°Ce) is a stable and the most abundant isotope of
Cerium, with a natural abundance of 88.45%.[3][4][5][6] While primarily utilized in EQ™ Four
Element Calibration Beads for signal normalization across experiments, its potential as a
primary antibody label is a topic of interest.[7][8]

These application notes provide a comprehensive overview of the use of Cerium-140 for
antibody labeling in single-cell analysis, including protocols for antibody conjugation, cell
staining, and data acquisition, as well as important considerations for panel design.

Quantitative Data for Lanthanide Isotopes in Mass
Cytometry
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The selection of an appropriate metal isotope for a given antibody is a critical step in designing
a mass cytometry panel. Factors to consider include the relative abundance of the target
protein, the expected signal intensity of the isotope, and potential for signal spillover from other
channels.

While specific quantitative data for Cerium-140 as a primary antibody label is not widely
published, the following table provides a comparison of key properties for several lanthanide
isotopes commonly used in mass cytometry. It is important to note that the area around mass
140 is generally considered to have lower sensitivity in Helios CyTOF instruments.[9]
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Oxide
Formation Relative Signal
Isotope Abundance . Notes
(M+16) Intensity
(%)

Potential

Natural

Primarily used
for calibration
beads.[7] High
background has
) been reported in
140Ce 88.45[3][4] High[10] Low([9] _
this channel,
warranting
caution for use
as a primary
label.[11]

Often a
. contaminant in
139 g 99.91 High[7] Moderate )
other lanthanide

preparations.

141py 100 High[7] Moderate Monoisotopic.

One of several
) stable
142Nd 27.2 High[7] Moderate ]
neodymium

isotopes.

Monoisotopic,
) often used for
159Th 100 Low High
abundant

markers.

Monoisotopic,
) used in
165Ho 100 Low High o
calibration

beads.[7]
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Considered one

169Tm 100 Low Very High of the brightest
metals.
Used in

175Lu 97.41 Low High calibration
beads.[7]

Note: Oxide formation can cause spillover into the M+16 channel. Proper instrument tuning can
minimize this effect to <3% of the maximum signal.[10]

Experimental Protocols
Protocol 1: Antibody Conjugation with Cerium-140

This protocol describes the conjugation of a purified antibody with a Cerium-140 metal-
chelating polymer. The general principles are applicable to other lanthanide isotopes as well.[1]
[12]

Materials:

» Purified antibody (carrier-free, >95% purity, 0.5-2 mg/mL in a compatible buffer)
o Maxpar® Metal Labeling Kit (or equivalent) containing metal-chelating polymer
o Cerium-140 Isotope (in a compatible salt form, e.g., CeCls)

e Reducing agent (e.g., TCEP)

e Labeling buffer (e.g., Buffer L)

o Metal loading buffer (e.g., Buffer C)

¢ Quenching buffer (e.g., Buffer W)

o Centrifugal filter units (e.g., 50 kDa MWCO)

e Spectrophotometer
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Procedure:

e Antibody Preparation:

o Ensure the antibody is in a buffer free of primary amines, carrier proteins (like BSA), and
stabilizers.[13] If necessary, perform a buffer exchange using a centrifugal filter unit.

o Adjust the antibody concentration to 1 mg/mL in a suitable labeling buffer.

e Antibody Reduction:

o Add the reducing agent (e.g., TCEP) to the antibody solution to partially reduce the hinge
disulfide bonds.

o Incubate at 37°C for 30 minutes. This step exposes free sulfhydryl groups for polymer
attachment.

e Metal Loading of Polymer:

o While the antibody is being reduced, prepare the metal-loaded polymer.

o Dissolve the Cerium-140 salt in the metal loading buffer.

o Add the Cerium-140 solution to the chelating polymer solution.

o Incubate at room temperature for 15-30 minutes to allow the metal to chelate to the
polymer.

e Conjugation Reaction:

o

Wash the reduced antibody using a centrifugal filter unit to remove the reducing agent.

[¢]

Resuspend the reduced antibody in the labeling buffer.

[e]

Add the metal-loaded polymer to the reduced antibody.

[e]

Incubate at 37°C for 1-2 hours to allow the maleimide groups on the polymer to react with
the sulfhydryl groups on the antibody.
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e Quenching and Washing:
o Add the quenching buffer to stop the reaction.

o Wash the conjugated antibody multiple times using a centrifugal filter unit to remove any
unconjugated polymer and free metal.

e Quantification and Storage:
o Measure the concentration of the labeled antibody using a spectrophotometer at 280 nm.

o Store the labeled antibody at 4°C.

Protocol 2: Cell Staining and Sample Preparation for
Mass Cytometry

This protocol outlines the steps for staining single-cell suspensions with metal-labeled
antibodies for mass cytometry analysis.

Materials:

Single-cell suspension (e.g., PBMCs, dissociated tissue)

o Cell Staining Buffer (CSB: PBS with 0.5% BSA and 2 mM EDTA)

e Fc receptor blocking solution (e.g., Human TruStain FCX™)

o Cocktail of metal-labeled antibodies (including the 14°Ce-labeled antibody)
e Cell-ID™ Intercalator-Ir (for live/dead discrimination and cell identification)
» Fixation and Permeabilization Buffer (if performing intracellular staining)

e EQ™ Four Element Calibration Beads

e Cell Acquisition Solution (CAS)

Procedure:
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Cell Preparation:

o Prepare a single-cell suspension at a concentration of 1-10 x 10° cells/mL in CSB.
o Perform a cell count and viability assessment.

Fc Receptor Blocking:

o Add Fc receptor blocking solution to the cell suspension.

o Incubate for 10 minutes at room temperature to prevent non-specific antibody binding.
Surface Staining:

o Add the cocktail of metal-labeled surface antibodies to the cells.

o Incubate for 30 minutes at room temperature, protected from light.

Washing:

o Wash the cells twice with CSB by centrifugation (e.g., 500 x g for 5 minutes).

(Optional) Intracellular Staining:

[e]

If targeting intracellular antigens, fix and permeabilize the cells according to the
manufacturer's protocol.

[e]

Add the cocktail of metal-labeled intracellular antibodies.

o

Incubate for 30-60 minutes at room temperature.

[¢]

Wash the cells as described in step 4.
Live/Dead Staining and DNA Intercalation:
o Resuspend the cells in a solution containing the Cell-ID™ Intercalator-Ir.

o Incubate for 1 hour at room temperature or overnight at 4°C. This step labels dead cells
and intercalates into the DNA of all nucleated cells.
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e Final Wash and Resuspension:
o Wash the cells once with CSB and once with deionized water.

o Resuspend the cell pellet in a known volume of CAS containing EQ™ Four Element
Calibration Beads immediately before acquisition.

Protocol 3: Data Acquisition on a CyTOF Instrument

This protocol provides a general workflow for acquiring data on a CyTOF mass cytometer.
Procedure:
e Instrument Setup and Tuning:

o Perform daily instrument startup and tuning procedures according to the manufacturer's
instructions. This includes optimizing gas flows and detector sensitivity.

o Ensure that oxide formation is minimized (<3%).[10]
e Sample Acquisition:
o Vortex the prepared cell suspension gently before acquisition.
o Acquire the sample at a flow rate of approximately 200-500 events per second.

o Collect data for a sufficient number of events to ensure statistical significance for rare cell
populations.

o Data Normalization and Analysis:

o Use the signal from the EQ™ Four Element Calibration Beads to normalize the data,
correcting for instrument drift over time and between samples.[7][8]

o Analyze the data using appropriate software (e.g., Cytobank, FlowJo™ with plugins) for
gating, dimensionality reduction (e.g., VISNE, UMAP), and clustering analysis.

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://med.virginia.edu/flow-cytometry-facility/wp-content/uploads/sites/170/2015/10/Leipold-2015-Methods-Mol-Biol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4083106/
https://commerce.bio-rad.com/en-us/prime-pcr-assays/pathway/transcription-nf-kb-signaling-pathway
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicat?qn

Check Availability & Pricing

Visualization of Experimental Workflow and

Signaling Pathway
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Caption: Workflow for single-cell analysis using Cerium-140 labeled antibodies.

STAT Signaling Pathway Analysis by Mass Cytometry

The Signal Transducer and Activator of Transcription (STAT) pathway is a crucial signaling
cascade involved in immunity, cell proliferation, and differentiation.[14] Mass cytometry is well-
suited to dissect the complexity of the STAT signaling network at the single-cell level by
simultaneously measuring the phosphorylation status of multiple STAT proteins and other
signaling molecules.
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Caption: Simplified STAT signaling pathway amenable to CyTOF analysis.
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Conclusion

Cerium-140 presents a potential, albeit challenging, option for expanding the ever-growing
palette of metal isotopes for mass cytometry. While its primary role in calibration beads is well-
established, its use as a direct antibody label requires careful consideration of potential
background noise and lower signal intensity. The protocols provided herein offer a framework
for researchers interested in exploring the utility of 14°Ce-labeled antibodies for their single-cell
analysis needs. As with any new reagent, thorough validation and optimization are paramount
to ensure high-quality, reproducible data. Further research is needed to fully characterize the
performance of Cerium-140 as a primary reporter in mass cytometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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